

A Guide to the Toxicological & Safety Profile of 2-Propyl-1,3-oxathiolane

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Compound of Interest

Compound Name: 2-Propyl-1,3-oxathiolane

Cat. No.: B15482759

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Disclaimer: As of October 2025, a comprehensive toxicological dataset for **2-Propyl-1,3-oxathiolane** is not readily available in the public domain, including peer-reviewed literature and regulatory databases. Therefore, this document serves as an illustrative guide for researchers, scientists, and drug development professionals. It outlines the requisite data, experimental methodologies, and safety assessments that would constitute a complete toxicological profile for a novel chemical entity like **2-Propyl-1,3-oxathiolane**. The data presented herein is hypothetical and is provided for exemplary purposes.

Executive Summary

This technical guide provides a framework for the toxicological evaluation of **2-Propyl-1,3-oxathiolane**. The document details the types of studies necessary to establish a comprehensive safety profile, including assessments of acute toxicity, genotoxicity, and potential mechanisms of action. It presents illustrative data in structured tables, outlines standard experimental protocols based on international guidelines, and visualizes key concepts such as experimental workflows and cellular signaling pathways. This guide is intended to serve as a template for the systematic safety assessment of new chemical entities.

Chemical and Physical Properties



Property	Value (Illustrative)	
IUPAC Name	2-propyl-1,3-oxathiolane	
CAS Number	27001-65-6	
Molecular Formula	C6H12OS	
Molecular Weight	132.22 g/mol	
Boiling Point	193.4°C at 760 mmHg	
Flash Point	70.8°C	
Density	0.991 g/cm ³	
Appearance	Colorless to pale yellow liquid	

Toxicological Data Summary (Illustrative Data) Acute Toxicity

The following table summarizes the hypothetical acute toxicity of **2-Propyl-1,3-oxathiolane** across different routes of exposure.

Study Type	Species	Route	LD50 / LC50	GHS Category
Acute Oral Toxicity	Rat	Oral (gavage)	450 mg/kg	Category 4
Acute Dermal Toxicity	Rabbit	Dermal	1500 mg/kg	Category 4
Acute Inhalation Toxicity	Rat	Inhalation (4h)	> 2.1 mg/L	Not Classified

Genotoxicity

In vitro assays are critical for assessing the mutagenic and clastogenic potential of a substance.



Assay	Test System	Metabolic Activation	Concentration Range	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	With and Without S9	50 - 5000 μ g/plate	Negative
In Vitro Micronucleus Test	Human Lymphocytes	With and Without S9	10 - 1000 μg/mL	Negative

Experimental Protocols Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD 471 guideline.[1][2][3][4]

- Objective: To detect gene mutations induced by the test substance. The assay uses aminoacid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by base substitutions or frameshifts.[1][2][3]
- Test System: At least five strains of bacteria are used, including S. typhimurium TA98,
 TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101.[1]
- Metabolic Activation: The assay is conducted with and without a rat liver post-mitochondrial fraction (S9 mix) to simulate metabolic activation in mammals.
- Procedure (Plate Incorporation Method):
 - 0.1 mL of bacterial culture, 0.1 mL of the test substance solution (or solvent control), and
 0.5 mL of S9 mix (or buffer) are added to 2.0 mL of molten top agar.
 - The mixture is vortexed and poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.



Data Analysis: The number of revertant colonies per plate is counted. A positive result is
defined as a concentration-related increase in revertant colonies over the solvent control,
typically a two-fold or greater increase.

In Vitro Mammalian Cell Micronucleus Test

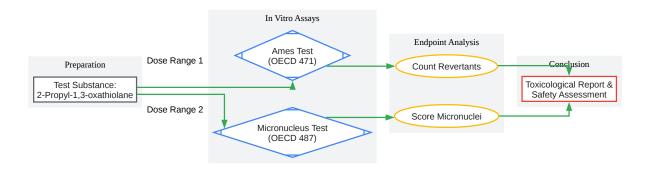
This protocol is based on the OECD 487 guideline.[5][6][7][8][9]

- Objective: To detect genotoxic damage leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei can contain chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events).[8]
- Test System: Cultured human peripheral blood lymphocytes or established cell lines like
 CHO or TK6 are used.[5][7]
- Metabolic Activation: As with the Ames test, this assay is performed with and without an exogenous S9 metabolic activation system.
- Procedure:
 - Cell cultures are exposed to at least three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.
 - Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one mitosis after exposure.
 - After incubation, cells are harvested, fixed, and stained.
- Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence
 of micronuclei. Cytotoxicity is also assessed, typically by measuring the Cytokinesis-Block
 Proliferation Index (CBPI). A significant, concentration-dependent increase in the frequency
 of micronucleated cells indicates a positive result.[6]

Visualizations: Workflows and Pathways Genotoxicity Testing Workflow



The following diagram illustrates a typical workflow for in vitro genotoxicity assessment.



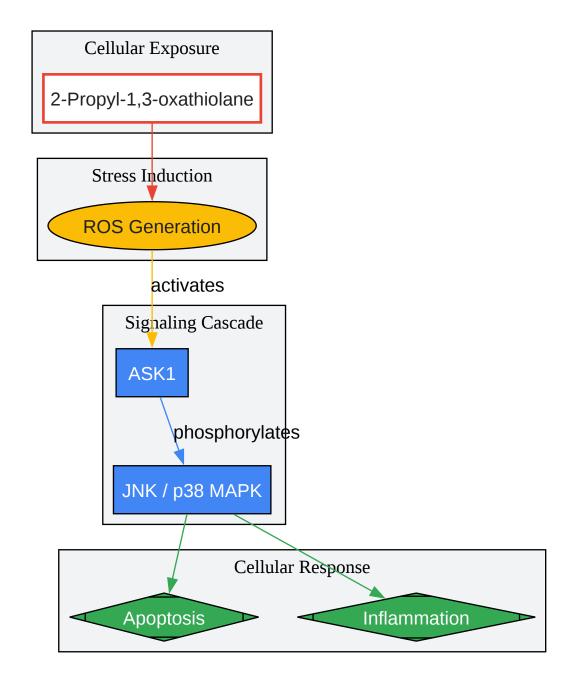
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Genotoxicity Testing Workflow

Potential Toxicity Pathway: Oxidative Stress

Chemical exposure can induce cellular toxicity through the generation of Reactive Oxygen Species (ROS), leading to the activation of stress-response signaling pathways like the MAPK cascade.[10][11][12]





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Oxidative Stress Signaling

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